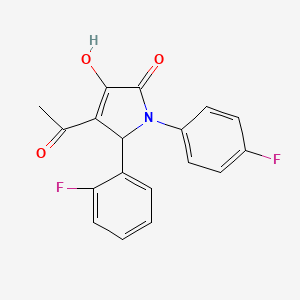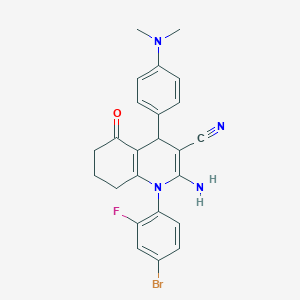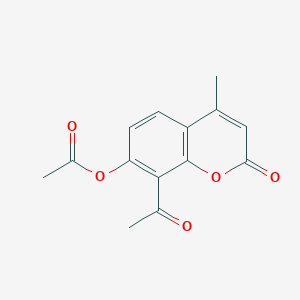
(4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and pyrrolidine precursors. Common synthetic routes may involve:
Aldol Condensation: This reaction can be used to form the hydroxyethylidene group.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione structure.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of fluorinated compounds in various chemical reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding Studies: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory or anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5-(2-chlorophenyl)-1-(4-chlorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione: Similar structure with chlorine atoms instead of fluorine.
(4E)-5-(2-bromophenyl)-1-(4-bromophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione: Similar structure with bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (4E)-5-(2-fluorophenyl)-1-(4-fluorophenyl)-4-(1-hydroxyethylidene)pyrrolidine-2,3-dione can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens like chlorine or bromine.
Propriétés
Formule moléculaire |
C18H13F2NO3 |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
3-acetyl-2-(2-fluorophenyl)-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13F2NO3/c1-10(22)15-16(13-4-2-3-5-14(13)20)21(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3 |
Clé InChI |
HVCJIYUJGLOKAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-N'-[(2E,3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15009167.png)
![N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B15009171.png)
![N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide](/img/structure/B15009172.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B15009185.png)
![ethyl (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15009188.png)


![Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15009195.png)
![N-(3-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15009217.png)
![(2Z,5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15009218.png)


![ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009238.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
